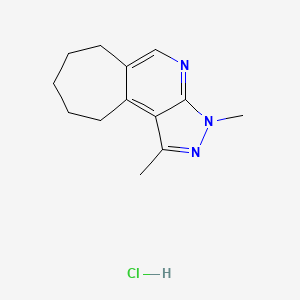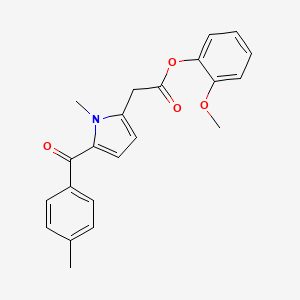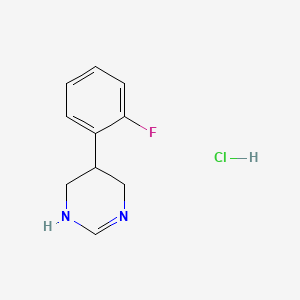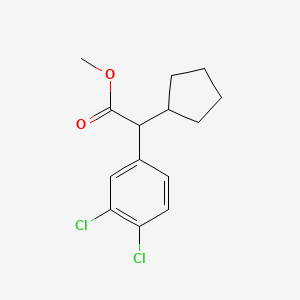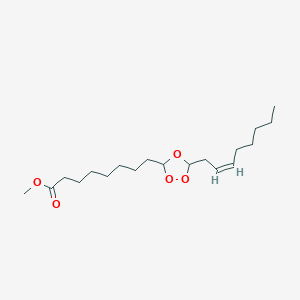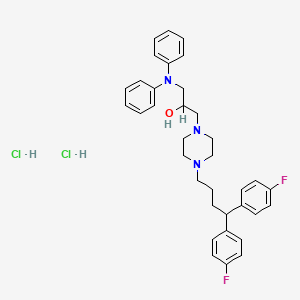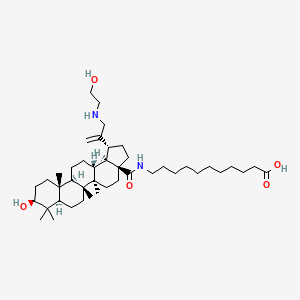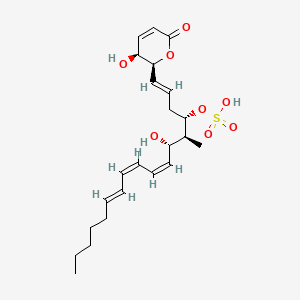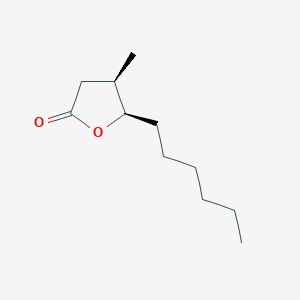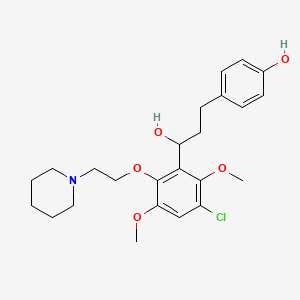
alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol is a complex organic compound that features a variety of functional groups, including chloro, methoxy, piperidinyl, ethoxy, hydroxy, and benzenepropanol moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol typically involves multi-step organic reactions. The process may start with the preparation of the core benzene ring, followed by the introduction of the chloro and methoxy groups through electrophilic aromatic substitution reactions. The piperidinyl and ethoxy groups can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the hydroxybenzenepropanol moiety through a series of reduction and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The methoxy and chloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of the chloro group could yield a hydrogen-substituted compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-(3-Chloro-2,5-dimethoxyphenyl)-4-hydroxybenzenepropanol: Lacks the piperidinyl and ethoxy groups.
Alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzeneethanol: Has an ethanol moiety instead of a propanol moiety.
Uniqueness
Alpha-(3-Chloro-2,5-dimethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
88770-82-5 |
|---|---|
Molekularformel |
C24H32ClNO5 |
Molekulargewicht |
450.0 g/mol |
IUPAC-Name |
4-[3-[3-chloro-2,5-dimethoxy-6-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C24H32ClNO5/c1-29-21-16-19(25)23(30-2)22(20(28)11-8-17-6-9-18(27)10-7-17)24(21)31-15-14-26-12-4-3-5-13-26/h6-7,9-10,16,20,27-28H,3-5,8,11-15H2,1-2H3 |
InChI-Schlüssel |
YGRXLJBFKZWCON-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1OCCN2CCCCC2)C(CCC3=CC=C(C=C3)O)O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


